

Application Notes and Protocols for In Vivo Studies of S 82-5455

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Compound of Interest

Compound Name: S 82-5455

Cat. No.: B1680455

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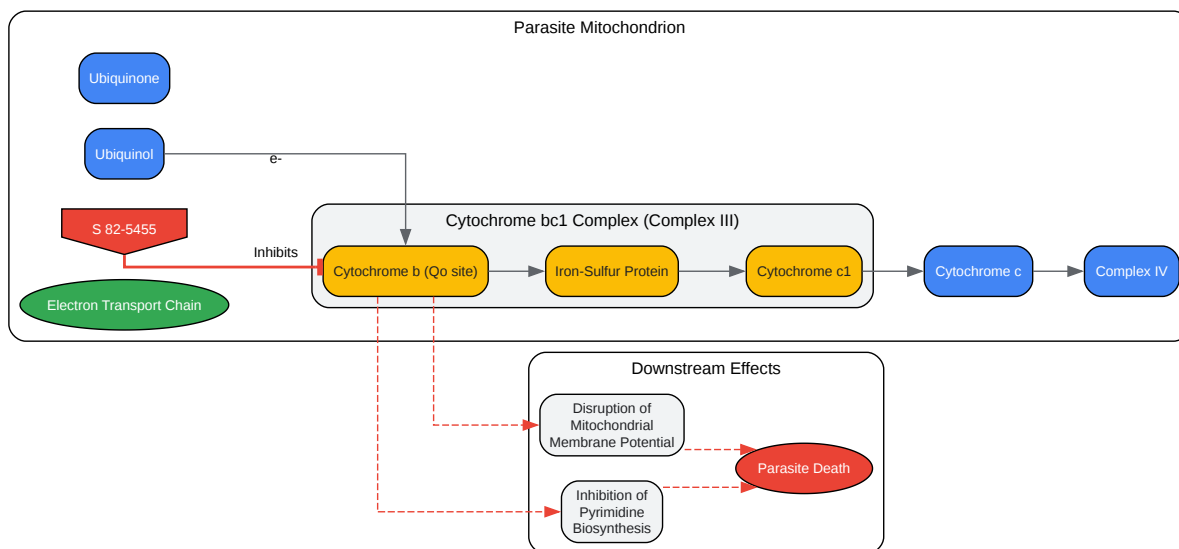
Introduction

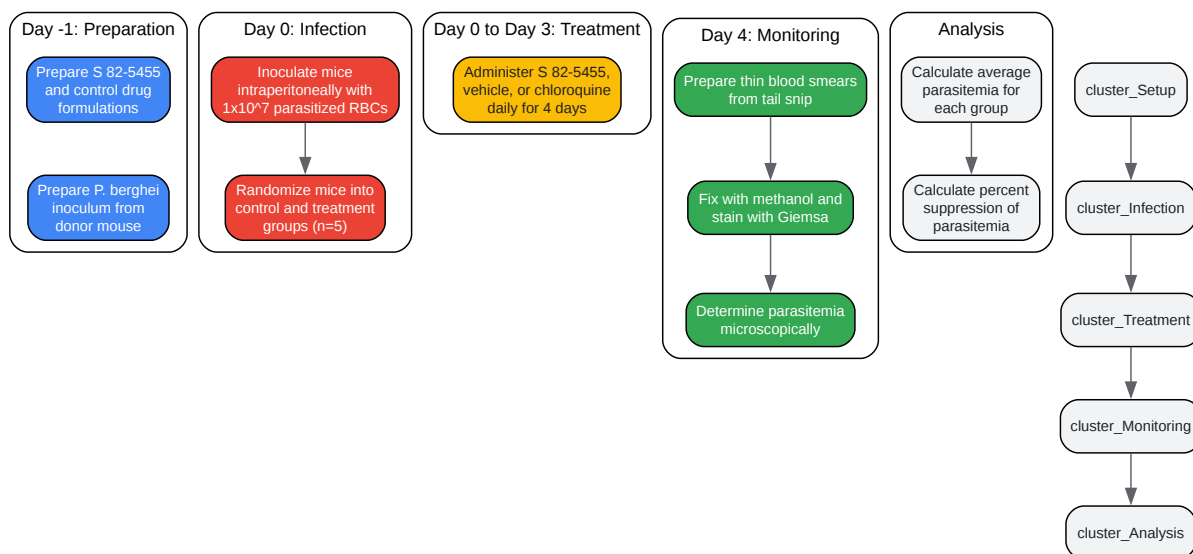
S 82-5455 is a floxacrine derivative that has demonstrated significant activity against the asexual erythrocytic stages of *Plasmodium berghei*, a key model for in vivo screening of antimalarial compounds. These application notes provide a comprehensive overview of the available in vivo data and a detailed experimental protocol for evaluating the efficacy of **S 82-5455** in a murine model. The methodologies outlined are based on established antimalarial drug testing protocols and specific data reported for **S 82-5455**.

Mechanism of Action

S 82-5455, as a floxacrine derivative, is understood to exert its antimalarial effect by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the *Plasmodium* parasite. Specifically, it is believed to inhibit the quinol oxidation (Qo) site of cytochrome b. This inhibition disrupts the mitochondrial membrane potential and interferes with essential metabolic processes, including pyrimidine biosynthesis, ultimately leading to parasite death.^{[1][2][3][4]}

Signaling Pathway Diagram





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References

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- 3. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
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